2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
Description
2-(5-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine core linked to a 1,2,4-oxadiazole ring, which is further substituted with a cyclopropanesulfonyl-piperidine moiety.
Properties
IUPAC Name |
5-[(1-cyclopropylsulfonylpiperidin-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,12-3-4-12)20-7-1-2-11(10-20)8-14-18-15(19-23-14)13-9-16-5-6-17-13/h5-6,9,11-12H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMNZJLMIWNLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and a cyclopropane derivative.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving an acylhydrazide and a suitable reagent such as carbon disulfide in a basic alcohol solution, followed by acidification.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving suitable precursors such as diamines and diketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and oxadiazole rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopropanesulfonyl piperidine derivatives with oxadiazole and pyrazine moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, a study on related compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli , indicating that modifications in the oxadiazole structure can enhance antibacterial properties . The incorporation of the cyclopropanesulfonyl group may further augment this activity by influencing the compound's interaction with bacterial membranes.
Anticancer Activity
The pyrazine scaffold is known for its anticancer properties. Research indicates that compounds containing pyrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have reported promising results for similar compounds against various cancer cell lines, suggesting that 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine could be explored further for its anticancer potential .
Neurological Applications
Given the piperidine structure's known effects on neurotransmitter systems, there is potential for this compound in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Case Study 1: Antimicrobial Efficacy
In a comparative study on various oxadiazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy. The cyclopropanesulfonyl group was noted to play a role in increasing the lipophilicity of the molecule, facilitating better membrane penetration .
Case Study 2: Anticancer Activity
A derivative featuring a similar pyrazine structure was evaluated against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .
Mechanism of Action
The mechanism of action of 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Chemical Identity and Structure
2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic compound characterized by the presence of a pyrazine ring and an oxadiazole moiety, along with a cyclopropanesulfonyl-piperidine side chain. Its molecular formula is and it has a CAS Number of 1706106-40-2 .
Biological Activity
Pharmacological Potential
Research indicates that compounds containing pyrazole and oxadiazole structures often exhibit diverse biological activities. This specific compound has been evaluated for its potential as an anti-inflammatory agent, particularly through its interaction with cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
Mechanism of Action
The biological activity of 2-(5-{[1-(cyclopropanesulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit COX enzymes, similar to other pyrazole derivatives. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Receptor Modulation : The compound may also interact with specific receptors involved in pain and inflammation pathways, although detailed receptor binding studies are still needed.
Research Findings
Case Studies and Experimental Data
- In Vitro Studies : Initial in vitro studies have shown that derivatives of pyrazole, including this compound, can effectively block COX-2 activity. Such studies typically involve measuring the inhibition percentage against known standards .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on similar compounds to identify key structural features that enhance biological activity. For example, the presence of the cyclopropanesulfonyl group has been associated with increased potency due to improved binding affinity to target enzymes .
- Toxicology and Safety Profiles : Toxicological assessments are crucial for determining the safety of new compounds. Current data suggest that while some pyrazole derivatives exhibit acceptable safety margins, further studies on this specific compound are required to establish its toxicity profile.
Comparative Analysis
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Animal model studies to assess the pharmacokinetics and therapeutic efficacy in inflammatory conditions.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential for evaluating safety and efficacy in humans.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects will enhance understanding and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
